

Chemical Identity and Core Structural Rationale

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Compound of Interest

Compound Name: Ethyl 3-iodoimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B595991

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The indole ring system, a fusion of benzene and pyrrole rings, is a privileged scaffold in drug discovery, renowned for its ability to mimic peptide structures and bind to a wide variety of biological targets[1]. Its presence in essential biomolecules like serotonin and therapeutic agents like the anti-inflammatory drug Indomethacin underscores its biological significance[2]. The strategic introduction of an iodine atom onto the indole core, specifically at the 5-position, significantly modulates the compound's electronic and lipophilic properties, often enhancing binding affinity and potency.

The carbonylhydrazone moiety (-CONHNH₂) is a critical pharmacophore. It serves as a versatile synthetic handle for creating diverse libraries of derivatives and acts as a potent hydrogen bond donor and acceptor, facilitating strong interactions with enzyme active sites.

IUPAC Name: 5-Iodo-1H-indole-2-carbohydrazide Molecular Formula: C₉H₈IN₃O Molecular Weight: 301.09 g/mol

Figure 1: Chemical Structure of 5-Iodo-1H-indole-2-carbohydrazide.

Synthesis and Characterization Protocol

The synthesis of 5-Iodo-1H-indole-2-carbohydrazide is a robust, multi-step process that begins with the construction of the core indole scaffold, followed by functionalization. The most common and reliable route involves the Fischer indole synthesis followed by hydrazinolysis.

Synthetic Workflow

The overall workflow is designed for efficiency and purity, with clear checkpoints for validating the success of each step.

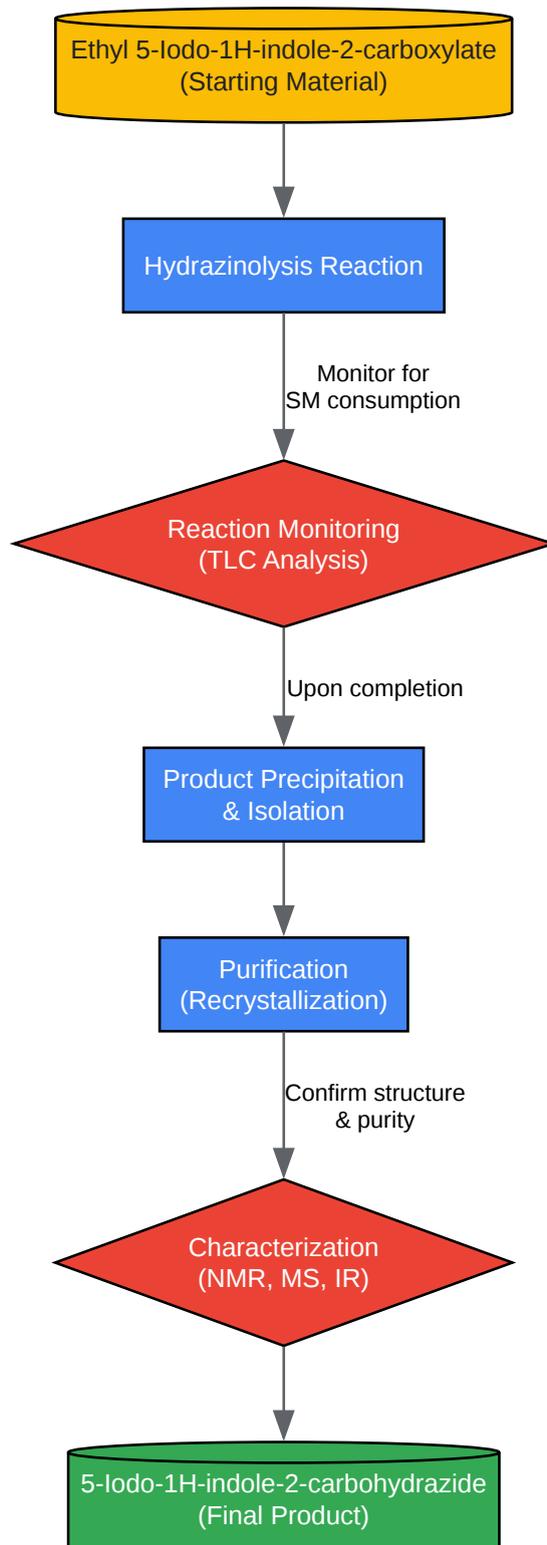


Figure 2: Synthetic Workflow Diagram

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Figure 2: Synthetic Workflow for 5-Iodo-1H-indole-2-carbohydrazide.

Step-by-Step Experimental Protocol

This protocol describes the conversion of the corresponding indole ester to the carbohydrazide, a key step in creating many biologically active derivatives[3][4].

Objective: To synthesize 5-Iodo-1H-indole-2-carbohydrazide from Ethyl 5-Iodo-1H-indole-2-carboxylate.

Materials:

- Ethyl 5-Iodo-1H-indole-2-carboxylate (1 equivalent)
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$, 10 equivalents)
- Ethanol (200 proof, reaction solvent)
- Deionized water
- Standard laboratory glassware, reflux condenser, magnetic stirrer, heating mantle
- Filtration apparatus (Büchner funnel)

Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 5-Iodo-1H-indole-2-carboxylate (1 eq.).
- **Solvent Addition:** Add ethanol to the flask (approx. 50 mL per gram of starting material) and stir until the solid is fully dissolved.
- **Reagent Addition:** Carefully add hydrazine hydrate (10 eq.) to the solution. Causality Note: A large excess of hydrazine hydrate is used to drive the reaction to completion, ensuring full conversion of the ester to the hydrazide.

- **Reflux:** Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.
- **Self-Validating Checkpoint (TLC):** Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a mobile phase of 1:1 Ethyl Acetate:Hexanes. The reaction is complete when the starting material spot (ester) is no longer visible.
- **Isolation:** After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes. The product will precipitate as a white solid.
- **Filtration:** Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) and then a small amount of cold ethanol to remove residual hydrazine.
- **Drying & Purification:** Dry the collected solid under vacuum. For higher purity, the crude product can be recrystallized from hot ethanol.

Analytical Characterization

Confirmation of the final product's identity and purity is achieved through standard spectroscopic methods.

Technique	Expected Result	Purpose
¹ H NMR	Signals corresponding to indole ring protons, N-H protons of the indole and hydrazide.	Confirms chemical structure and proton environment.
¹³ C NMR	Signals for the 9 unique carbon atoms, including the carbonyl carbon (~160-165 ppm).	Confirms the carbon skeleton of the molecule.
Mass Spec (ESI)	A molecular ion peak [M+H] ⁺ at m/z ≈ 302.0.	Confirms the molecular weight and elemental composition.
FT-IR	Characteristic peaks for N-H stretching (~3300 cm ⁻¹), and C=O stretching (~1650 cm ⁻¹).	Confirms the presence of key functional groups.

Biological Activity and Mechanism of Action

Derivatives of indole-2-carbohydrazide have demonstrated significant potential as anticancer agents, with multiple studies highlighting their efficacy[2][5]. One of the most well-documented mechanisms of action for this class of compounds is the inhibition of tubulin polymerization[6][7].

Inhibition of Tubulin Polymerization

Microtubules are critical components of the cellular cytoskeleton, essential for cell division (mitosis), structure, and intracellular transport. They are dynamic polymers of α- and β-tubulin heterodimers. Compounds that disrupt microtubule dynamics are potent antimitotic agents, effectively halting the cell cycle and inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.

Iodo-indole derivatives have been shown to bind to the colchicine-binding site on β-tubulin. This binding event prevents the polymerization of tubulin dimers into microtubules. The disruption of the microtubule network triggers a mitotic spindle checkpoint arrest, ultimately leading to cancer cell death.

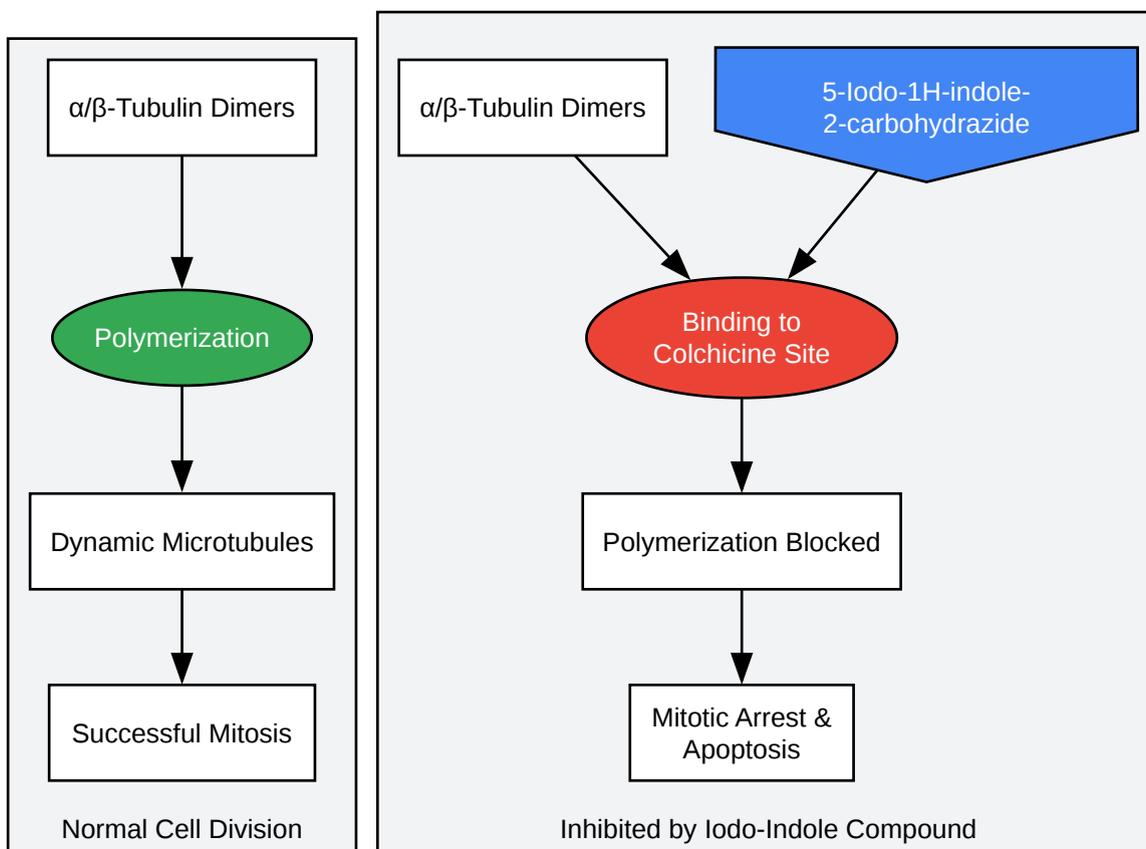


Figure 3: Mechanism of Tubulin Polymerization Inhibition

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Figure 3: Simplified diagram of tubulin polymerization inhibition.

Anti-Angiogenic Activity

In addition to direct cytotoxicity, some indole-2-carbohydrazide derivatives exhibit anti-angiogenic properties. They can inhibit key signaling receptors like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is crucial for the formation of new blood vessels that tumors require to grow and metastasize^{[2][5]}.

Applications in Drug Development

The 5-Iodo-1H-indole-2-carbohydrazide scaffold is a valuable starting point for drug discovery campaigns.

- **Lead Compound for Optimization:** Its proven biological activity makes it an excellent lead structure. Medicinal chemists can systematically modify the scaffold to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).
- **Structure-Activity Relationship (SAR) Studies:** The carbohydrazone handle is ideal for creating libraries of N'-substituted derivatives. By testing these analogs, researchers can build detailed SAR models to understand which chemical features are essential for biological activity, guiding the design of more effective drugs.
- **Tool Compound for Chemical Biology:** Potent and selective inhibitors derived from this scaffold can be used as chemical probes to study the intricate biology of the cytoskeleton and related signaling pathways in both healthy and diseased states.

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